1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 957494-94-9
VCID: VC21517353
InChI: InChI=1S/C13H16N2O3S/c1-3-9-18-13-6-5-12(10-11(13)2)19(16,17)15-8-4-7-14-15/h4-8,10H,3,9H2,1-2H3
SMILES: CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34g/mol

1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole

CAS No.: 957494-94-9

Cat. No.: VC21517353

Molecular Formula: C13H16N2O3S

Molecular Weight: 280.34g/mol

* For research use only. Not for human or veterinary use.

1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole - 957494-94-9

Specification

CAS No. 957494-94-9
Molecular Formula C13H16N2O3S
Molecular Weight 280.34g/mol
IUPAC Name 1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole
Standard InChI InChI=1S/C13H16N2O3S/c1-3-9-18-13-6-5-12(10-11(13)2)19(16,17)15-8-4-7-14-15/h4-8,10H,3,9H2,1-2H3
Standard InChI Key FLRQQPPFJGOOEM-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C
Canonical SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C

Introduction

Chemical Structure and Identification

1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is characterized by its unique molecular structure featuring a pyrazole ring connected to a substituted phenyl group via a sulfonyl bridge. This arrangement contributes to its chemical reactivity and biological properties .

Basic Identification Parameters

ParameterValue
CAS Number957494-94-9
Molecular FormulaC13H16N2O3S
Molecular Weight280.34 g/mol
IUPAC Name1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole
Synonyms1-[(3-methyl-4-propoxyphenyl)sulfonyl]-1H-pyrazole, 1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole

The compound consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) connected to a 3-methyl-4-propoxyphenyl group through a sulfonyl linkage . This structure is significant as pyrazoles are known for their diverse biological activities and pharmacological properties.

Physical Properties

Based on the available data, the physical properties of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole include:

PropertyValue
Boiling Point447.4±55.0 °C (Predicted)
Density1.24±0.1 g/cm³ (Predicted)
Acidity Coefficient (pKa)-4.65±0.19 (Predicted)
AppearanceNot specified in sources
Topological Polar Surface Area69.6 Ų
XLogP3-AA2.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

These properties influence the compound's behavior in different solvents and its potential interactions with biological systems .

Structural Characteristics

Molecular Arrangement

The 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole molecule features several key structural elements:

  • A pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2

  • A sulfonyl group (-SO₂-): Connecting the pyrazole ring to the phenyl group

  • A 3-methyl-4-propoxyphenyl group: A benzene ring with methyl and propoxy substituents at the 3 and 4 positions, respectively

The structural arrangement provides the compound with specific chemical reactivity patterns and potential binding capabilities to biological targets.

Spectroscopic Characteristics

While specific spectroscopic data for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole isn't directly provided in the search results, similar pyrazole derivatives are typically characterized using:

  • FTIR (Fourier Transform Infrared Spectroscopy): To identify functional groups like sulfonyl, ether, and aromatic rings

  • ¹H NMR (Nuclear Magnetic Resonance): To determine the hydrogen environments

  • ¹³C NMR: To analyze the carbon framework

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern

Related pyrazole compounds show characteristic IR bands for sulfonyl groups around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, along with specific NMR signals for aromatic protons and carbons .

Biological Activities and Applications

Biological ActivityMechanism/Target
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicPain receptor interaction
AnticancerVarious cellular targets
AntimicrobialInhibition of microbial growth
AntidiabeticRegulation of glucose metabolism

These activities are attributed to the ability of pyrazole derivatives to modulate enzyme activity or interact with specific receptors .

Research Applications

The compound may also have applications in:

  • Medicinal Chemistry: As a potential lead compound for drug development

  • Material Science: Some pyrazole derivatives are utilized in light-emitting diodes, semiconductors, and liquid crystals

  • Organic Synthesis: As an intermediate in the preparation of more complex molecules

Molecular Interactions

Solvent Interactions

Research on similar trisubstituted pyrazole derivatives indicates that compounds like 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole may exhibit specific interaction patterns with solvents:

  • In polar aprotic solvents like Dimethyl Sulfoxide (DMSO): Likely to exhibit dipole-dipole interactions

  • In solvents like Nitromethane (NM): May show different interaction patterns affecting solubility and other properties

These interactions are crucial for understanding the compound's behavior in different media and its potential applications in pharmaceutical formulations.

Biological System Interactions

The unique structure of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole, with its pyrazole ring, sulfonyl group, and substituted phenyl moiety, suggests potential interactions with biological systems through:

  • Hydrogen bonding: Through the sulfonyl oxygen atoms and nitrogen atoms in the pyrazole ring

  • Hydrophobic interactions: Via the propoxy chain and aromatic regions

  • π-stacking: Through the aromatic systems

These interaction possibilities contribute to the compound's potential pharmacological activities and applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator